EGFR/ErbB-2 Inhibitor - 179248-61-4

EGFR/ErbB-2 Inhibitor

Catalog Number: EVT-446684
CAS Number: 179248-61-4
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

EGFR/ErbB-2 inhibitors are a class of molecules designed to block the activity of epidermal growth factor receptor (EGFR) and ErbB-2 (also known as HER2), two receptor tyrosine kinases belonging to the ErbB family. [, ] These receptors play crucial roles in cell growth, survival, and differentiation. [] Overexpression of EGFR and ErbB-2 is observed in various human cancers, including breast, lung, ovarian, prostate, and head and neck cancers. [] Blocking their activity can therefore inhibit tumor cell proliferation and survival, making them valuable targets for cancer research. [, ]

Synthesis Analysis

While this document focuses on summarizing existing information, detailed descriptions of specific synthesis methods for all EGFR/ErbB-2 inhibitors are beyond its scope. Several research articles delve into specific synthetic approaches for developing novel EGFR/ErbB-2 inhibitors. For instance, one study describes the synthesis of thienopyrimidine-based dual EGFR/ErbB-2 inhibitors. [, ] Another study details the development of pyrrolidinyl-acetylenic thieno[3,2-d]pyrimidines as dual EGFR/ErbB-2 inhibitors. [] These studies highlight the ongoing efforts to discover and synthesize novel inhibitors with improved potency and selectivity.

Molecular Structure Analysis

The molecular structures of EGFR/ErbB-2 inhibitors are diverse, reflecting the ongoing efforts to optimize their binding affinity and selectivity towards their targets. Some common structural features include heterocyclic scaffolds, such as quinazolines and thienopyrimidines, which are often substituted with various functional groups. [, , ] These substitutions influence the physicochemical properties of the inhibitors and their interactions with the target kinases.

Mechanism of Action

EGFR/ErbB-2 inhibitors primarily exert their effects by competitively binding to the ATP-binding site within the kinase domain of EGFR and ErbB-2. [, ] This binding prevents the phosphorylation of downstream signaling molecules, ultimately disrupting the signaling pathways that drive tumor cell proliferation, survival, and angiogenesis. [, , , ] For example, NVP-AEE788, a dual EGFR/ErbB-2 inhibitor, reduced tumor volume and mass in a chimeric mouse model by inhibiting proliferation, inducing apoptosis, and suppressing angiogenesis. []

Applications
  • In vitro studies: These inhibitors are widely employed to investigate the role of EGFR and ErbB-2 signaling in cancer cell proliferation, survival, migration, and invasion. [, , , ] For example, researchers have demonstrated that combined blockade of EGFR and ErbB-2 effectively inhibits signal transduction and cell cycle progression in breast cancer cells. []

  • In vivo studies: EGFR/ErbB-2 inhibitors are used in preclinical animal models to evaluate their therapeutic potential against various cancers. [, ] These studies help assess the efficacy, safety, and pharmacokinetic properties of these inhibitors.

  • Biomarker discovery: Research on EGFR/ErbB-2 inhibitors has led to the identification of biomarkers that predict response to therapy. For example, increased tumor cell apoptosis, as measured by the terminal deoxynucleotidyl transferase-mediated dUTP nick-end labeling (TUNEL) assay, correlates with clinical response to lapatinib, a dual EGFR/ErbB-2 inhibitor. []

  • Understanding resistance mechanisms: Studies utilizing EGFR/ErbB-2 inhibitors have shed light on the mechanisms by which cancer cells develop resistance to these therapies. This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes. []

Future Directions
  • Development of novel inhibitors: Ongoing research focuses on developing novel EGFR/ErbB-2 inhibitors with improved potency, selectivity, and pharmacokinetic properties. [, , ] This includes exploring new chemical scaffolds and optimizing existing ones to enhance their efficacy and reduce off-target effects.

  • Overcoming resistance: A major challenge in cancer therapy is the development of resistance to targeted therapies. Future research should focus on understanding the mechanisms of resistance to EGFR/ErbB-2 inhibitors and developing strategies to overcome or circumvent these mechanisms. []

  • Combination therapies: Combining EGFR/ErbB-2 inhibitors with other anticancer agents, such as chemotherapy, radiation therapy, or immunotherapy, could potentially enhance their efficacy. [] Future research should investigate rational combinations to identify synergistic effects and improve treatment outcomes.

  • Personalized medicine: Advances in genomic profiling and biomarker discovery will allow for the development of personalized treatment strategies, where EGFR/ErbB-2 inhibitors can be specifically targeted to patients most likely to benefit from them. []

Lapatinib

  • Compound Description: Lapatinib is a potent, reversible, small-molecule dual tyrosine kinase inhibitor of both epidermal growth factor receptor (EGFR) and ErbB-2 (HER-2) [, ]. It is used to treat ErbB-2-positive breast cancer and has demonstrated antitumor activity in preclinical models and clinical trials [, ]. Lapatinib works by disrupting the signal transduction of these kinases, leading to an antiproliferative effect [].

Gefitinib

  • Compound Description: Gefitinib is a selective EGFR tyrosine kinase inhibitor used to treat non-small cell lung cancer []. It acts by binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting EGFR autophosphorylation and downstream signaling [].

Erlotinib

  • Compound Description: Erlotinib is another EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer []. It functions similarly to Gefitinib, binding to the EGFR tyrosine kinase domain and blocking downstream signaling pathways.

NVP-AEE788

  • Compound Description: NVP-AEE788 is a potent, dual tyrosine kinase inhibitor targeting both EGFR and ErbB-2 []. It has shown promising results in preclinical studies against various cancers, including biliary tract cancer [].

PD153035

  • Compound Description: PD153035 is a potent and selective inhibitor of EGFR tyrosine kinase activity []. Beyond its EGFR inhibitory activity, it has been shown to upregulate retinoic acid receptor-beta (RAR-β) by epigenetic mechanisms [].

Thienopyrimidine Derivatives

  • Compound Description: Thienopyrimidines represent a class of heterocyclic compounds investigated for their potential as dual EGFR/ErbB-2 inhibitors [, ]. Researchers have explored various structural modifications to this scaffold to optimize their potency and selectivity toward EGFR and ErbB-2.

Pyrrolidinyl-acetylenic Thieno[3,2-d]pyrimidines

  • Compound Description: This class of compounds represents another group of thienopyrimidine derivatives designed as potential dual EGFR/ErbB-2 inhibitors []. The pyrrolidinyl and acetylenic substituents were introduced to the thienopyrimidine core to enhance its inhibitory activity and pharmacological properties.

Properties

CAS Number

179248-61-4

Product Name

EGFR/ErbB-2 Inhibitor

IUPAC Name

6,7-dimethoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

InChI

InChI=1S/C23H21N3O3/c1-27-21-12-19-20(13-22(21)28-2)24-15-25-23(19)26-17-8-10-18(11-9-17)29-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3,(H,24,25,26)

InChI Key

DNOKYISWMVFYFA-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Synonyms

4-[[4-[Benzyloxy]phenyl]amino]-6,7-dimethoxyquinazoline; 4557W

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)OCC4=CC=CC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.